mTOR Kinase Inhibition
2-Hydroxy-3-methoxychalcone (TJ3) is a direct mTOR inhibitor with an in vitro IC50 value of 21 µM . While this compound is a methoxy-derivative of 2'-hydroxychalcone, the parent compound has not been reported as a direct mTOR inhibitor; instead, 2'-hydroxychalcone is primarily characterized for NF-κB pathway inhibition and autophagy induction in breast cancer cells, with reported IC50 values of 34.26-37.74 µM for cell viability in MCF-7 and CMT-1211 breast cancer lines . The mTOR inhibitory activity of TJ3 represents a distinct mechanistic pathway not observed for the parent scaffold or other methoxy-derivatives like TJ6 and TJ7.
| Evidence Dimension | mTOR kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 21 µM |
| Comparator Or Baseline | 2'-Hydroxychalcone (parent compound): no reported mTOR inhibition; primary reported activity is NF-κB inhibition and autophagy induction |
| Quantified Difference | Not applicable (qualitatively distinct target engagement) |
| Conditions | In vitro mTOR kinase assay |
Why This Matters
For researchers specifically investigating mTOR-dependent pathways in cancer, selecting TJ3 over the parent 2'-hydroxychalcone or other methoxy-derivatives is essential, as it is the only compound in this series with validated direct mTOR inhibitory activity.
